molecular formula C18H24N2O2 B2359444 6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one CAS No. 896830-15-2

6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one

Cat. No.: B2359444
CAS No.: 896830-15-2
M. Wt: 300.402
InChI Key: MXRUVZVEEAJRIH-UHFFFAOYSA-N
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Description

6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one is a useful research compound. Its molecular formula is C18H24N2O2 and its molecular weight is 300.402. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

6-Ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one belongs to a class of compounds with a chromen-2-one (coumarin) base structure, which has been extensively studied for various synthetic and biological applications. Although the specific compound was not directly found in the literature, closely related compounds provide insights into the potential applications and methodologies that might be relevant.

  • Anticholinesterase Activity : Compounds with similar structures, specifically 4H-chromen-4-ones substituted with piperazine moieties, have been synthesized and evaluated for their inhibitory activity against butyrylcholinesterase, an enzyme relevant in neurodegenerative diseases such as Alzheimer's (Filippova et al., 2019). This suggests potential therapeutic applications in managing conditions associated with cholinesterase imbalance.

  • Antimicrobial Activity : Another set of compounds, 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones, were synthesized and showed significant antibacterial and antifungal activity. The molecular modeling and docking studies with oxidoreductase proteins supported their antimicrobial efficacy (Mandala et al., 2013). This highlights the potential of such compounds in developing new antimicrobial agents.

  • Catalysis in Synthesis : The use of silica-bonded N-propylpiperazine sodium n-propionate as a catalyst for synthesizing 4H-pyran derivatives, including chromen-2-one derivatives, demonstrates the utility of piperazine-containing compounds in facilitating chemical reactions, leading to diverse pharmacologically relevant structures (Niknam et al., 2013).

  • Anti-inflammatory and Cytotoxic Agents : Research on compounds from the Xylaria fungus, including 6-ethyl-8-hydroxy-4H-chromen-4-one, revealed anti-inflammatory properties and cytotoxicity against cancer cells, indicating the potential of chromen-2-one derivatives in cancer therapy and inflammation management (Patjana et al., 2019).

  • Antioxidative and Pro-inflammatory Inhibitory Properties : Highly oxygenated 2H-chromen derivatives from the red seaweed Gracilaria opuntia showed significant antioxidative activity and inhibited pro-inflammatory enzymes, suggesting their use in developing anti-inflammatory and antioxidative therapies (Makkar & Chakraborty, 2018).

Properties

IUPAC Name

6-ethyl-4-[(4-ethylpiperazin-1-yl)methyl]chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-3-14-5-6-17-16(11-14)15(12-18(21)22-17)13-20-9-7-19(4-2)8-10-20/h5-6,11-12H,3-4,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRUVZVEEAJRIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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